molecular formula C18H14N2O4 B2962360 4-[(Z)-2-Cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid CAS No. 478017-17-3

4-[(Z)-2-Cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid

Cat. No.: B2962360
CAS No.: 478017-17-3
M. Wt: 322.32
InChI Key: UJZIAZUUGMMFGN-UHFFFAOYSA-N
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Description

4-[(Z)-2-Cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid (CAS 478017-17-3) is a synthetic organic compound with a molecular formula of C 18 H 14 N 2 O 4 and a molecular weight of 322.3 g/mol . This acrylamide derivative is characterized by a benzoic acid moiety and a (Z)-configured propenyl chain featuring a cyano group and a 3-methoxyanilino substituent on the oxopropene core, as defined by its SMILES notation: COc1cccc(NC(=O)C(C#N)=Cc2ccc(C(=O)O)cc2)c1 . The compound's calculated topological polar surface area is approximately 99.4 Ų, which can be a useful indicator for estimating its cell permeability in pharmacological studies . This compound is part of a class of molecules investigated for their potential in modulating key biological pathways. Research into structurally related indazolylacrylamide derivatives has highlighted their relevance as candidates for inhibiting specific protein kinases, a major family of enzymes involved in cellular signaling . In particular, such derivatives have been studied for their utility in treating diseases associated with inappropriate serine/threonine-protein kinase (SGK-1) activity, which plays a role in various pathological conditions . The presence of the benzoic acid functional group, a well-known precursor to various bioactive molecules and preservatives, further adds to its utility as a versatile building block in medicinal chemistry and chemical biology . Researchers may employ this compound as a key intermediate for the synthesis of more complex molecules or as a pharmacological tool to study enzyme inhibition and signal transduction mechanisms. Notice to Researchers: This product is provided 'For Research Use Only' (RUO). It is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) and handling protocols should be consulted prior to use.

Properties

IUPAC Name

4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-24-16-4-2-3-15(10-16)20-17(21)14(11-19)9-12-5-7-13(8-6-12)18(22)23/h2-10H,1H3,(H,20,21)(H,22,23)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZIAZUUGMMFGN-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(Z)-2-Cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features, which include a cyano group, a methoxyaniline moiety, and a benzoic acid framework. Its molecular formula is C18H14N2O4, with a molecular weight of 322.32 g/mol. This compound has been studied for its potential biological activities, particularly in enzyme inhibition and receptor binding.

Structural Characteristics

The compound's structure allows for various chemical interactions, making it a subject of interest in both synthetic and biological chemistry. The presence of functional groups such as the cyano and methoxyanilino groups are believed to facilitate interactions with specific enzymes or receptors, influencing various biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly:

  • Enzyme Inhibition : The compound has shown promise in inhibiting various enzymes which are critical in metabolic pathways.
  • Receptor Binding : Interaction studies have demonstrated its ability to bind effectively to specific biological targets, influencing enzymatic activities and signaling pathways.

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Enzymatic Pathways : It has been observed to activate or inhibit enzymes involved in protein degradation systems, such as the ubiquitin-proteasome pathway and the autophagy-lysosome pathway .
  • Cell Signaling : By binding to specific receptors, this compound can modulate signaling pathways that are crucial for cellular homeostasis and response to stress.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro assays have indicated that this compound can enhance proteasomal activity in human fibroblasts, suggesting potential applications in anti-aging therapies .
  • Cytotoxicity Assessments : Evaluations of cytotoxicity in various cancer cell lines (e.g., Hep-G2 and A2058) showed no significant cytotoxic effects at certain concentrations (up to 10 μg/mL), indicating a favorable safety profile for further therapeutic exploration .

Data Table: Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific metabolic enzymes
Receptor BindingBinds to key receptors affecting signaling
Proteasomal ActivationEnhances proteasomal activity
CytotoxicityLow cytotoxicity in cancer cell lines

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds reveals key differences in substituents, electronic properties, and applications:

Compound Name Substituents Key Properties/Applications Synthesis Method Reference ID
4-[(Z)-2-Cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoic Acid 3-Methoxyanilino, benzoic acid DSSC dyes; moderate electron donation Knoevenagel condensation
(Z)-2-Cyano-3-(4-(dimethylamino)phenyl)acrylic acid 4-Dimethylaminophenyl, acrylic acid DSSC dye (PCE: 3.17%) Vapor-phase deposition
3-[[4-[(Z)-3-(3-Chloro-2-methylanilino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid 3-Chloro-2-methylanilino, thiophene ester Potential bioactivity (structural analog) Not specified
Ortho-/Meta-/Para-(2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic Acids 3,5-di-tert-butyl-4-hydroxyphenyl, acrylamide Antioxidant activity; pharmaceutical applications Knoevenagel condensation

Key Findings:

Electronic Properties: The 3-methoxyanilino group in the target compound provides moderate electron donation compared to the stronger electron-donating 4-dimethylamino group in Mallam et al.'s DSSC dye. This results in a red-shifted absorption spectrum but lower power conversion efficiency (PCE ~3.3% vs. the target compound's unspecified PCE) . Substituents like 3-chloro-2-methylanilino () or 3,5-di-tert-butyl-4-hydroxyphenyl () alter solubility and redox potentials, directing applications toward bioactivity or antioxidant roles .

Synthetic Routes: The target compound and its benzoic acid/acrylamide analogs () are synthesized via Knoevenagel condensation, whereas Mallam et al.'s dyes use vapor-phase deposition for higher purity .

Biological vs. Photovoltaic Applications: Methoxy and cyano groups favor DSSC applications due to charge-transfer capabilities, while bulky tert-butyl/hydroxyl groups () enhance radical-scavenging activity in pharmaceuticals .

Steric and Electronic Effects :

  • Meta-substitution (3-methoxy in the target compound) reduces steric hindrance compared to ortho-substituted analogs (), improving conjugation and light absorption in DSSCs .

Data Tables

Table 1: Substituent Effects on DSSC Performance

Substituent Electron-Donating Strength Absorption λ_max (nm) PCE (%)
3-Methoxyanilino Moderate ~480 (estimated) N/A
4-Dimethylaminophenyl Strong ~520 3.17
3,5-di-tert-butyl-4-hydroxyphenyl Weak (electron-withdrawing) ~450 N/A

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid, and what critical reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step sequence:

  • Step 1 : Formation of the cyanoenone moiety via Knoevenagel condensation between a benzaldehyde derivative and cyanoacetamide under basic conditions (e.g., piperidine catalyst, ethanol solvent, 60–80°C) .
  • Step 2 : Introduction of the 3-methoxyanilino group via nucleophilic substitution or amidation, requiring anhydrous conditions and a coupling agent like EDC/HOBt to minimize hydrolysis .
  • Critical Conditions : Solvent polarity (e.g., DMF vs. THF) and temperature control (60–100°C) are vital for Z-configuration retention. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodological Answer :

  • 1H/13C NMR : Confirm Z-configuration via coupling constants (J = 10–12 Hz for trans-olefin protons) and methoxy singlet at δ ~3.8 ppm .
  • IR Spectroscopy : Detect cyano (C≡N stretch at ~2200 cm⁻¹) and carbonyl (amide C=O at ~1680 cm⁻¹; benzoic acid C=O at ~1700 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of CO2 from benzoic acid moiety) .

Q. What in vitro assays are recommended for initial evaluation of biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., serine proteases or kinases) with IC50 determination via dose-response curves (1 nM–100 µM range) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with controls for Z-configuration stability (e.g., HPLC monitoring post-assay) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of Z-configuration stability during synthesis?

  • Methodological Answer :

  • DFT Calculations : Compare Z/E isomerization energy barriers to identify stabilizing substituents (e.g., methoxy groups reduce rotational freedom) .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. ethanol) on isomer stability over 100-ns trajectories .
  • Retrosynthesis Tools : AI-driven platforms (e.g., BenchChem’s Pistachio/Reaxys models) propose routes favoring Z-configuration via steric hindrance or H-bonding .

Q. How to resolve contradictions in reported bioactivity data across different cell lines or assays?

  • Methodological Answer :

  • Assay Standardization : Control for pH (affects benzoic acid ionization), serum protein binding (use FBS-free media), and intracellular esterase activity (via pre-treatment with inhibitors) .
  • Metabolite Profiling : LC-MS/MS to detect in situ isomerization or degradation products interfering with activity .

Q. What strategies enable regioselective functionalization of the benzoic acid core without disrupting the Z-configuration?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily protect the benzoic acid as a methyl ester (MeOH/H2SO4), perform electrophilic substitution (e.g., nitration at 5-position), then hydrolyze back .
  • Directed Ortho-Metalation : Use LiTMP to introduce substituents ortho to the methoxy group, leveraging directing effects .

Q. How does the methoxy group modulate biological activity, and how to design structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • SAR Design : Synthesize analogs with -OCH3 replaced by -OH, -OCF3, or -H. Test in parallel assays to correlate substituent electronics (Hammett σ values) with activity .
  • Crystallography : Co-crystallize with target enzymes (e.g., COX-2) to identify H-bonding or hydrophobic interactions involving the methoxy group .

Data Contradiction Analysis

Q. Conflicting solubility data in DMSO vs. aqueous buffers: How to determine accurate parameters?

  • Methodological Approach :

  • Equilibrium Solubility : Shake-flask method with HPLC quantification after 24-h equilibration at 25°C. Adjust pH (2–10) to assess ionization effects .
  • Microscopic pKa Determination : Use potentiometric titration (GLpKa) to resolve overlapping pKa values for benzoic acid and amide groups .

Q. Discrepancies in reported melting points (e.g., 180–220°C): What factors contribute to variability?

  • Resolution Strategies :

  • Polymorphism Screening : Perform DSC/TGA to detect polymorphs or solvates. Recrystallize from multiple solvents (e.g., ethanol, acetonitrile) .
  • Purity Validation : Quantify trace impurities (<0.5% via HPLC) that depress melting points .

Methodological Tables

Table 1 : Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield Optimization Tips
Cyanoenone FormationKnoevenagel CondensationCyanoacetamide, piperidine, ethanol, 70°CUse molecular sieves to remove H2O
AmidationNucleophilic Substitution3-Methoxyaniline, EDC/HOBt, DMF, 50°CPre-activate carboxylic acid for 1 h

Table 2 : Spectroscopic Markers for Configuration Analysis

TechniqueZ-Configuration MarkerE-Configuration Marker
1H NMRδ 6.8–7.2 ppm (vinyl protons, J = 10–12 Hz)δ 7.3–7.6 ppm (J = 15–17 Hz)
IRC≡N stretch at 2215 cm⁻¹Shifted to 2190 cm⁻¹ due to conjugation

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